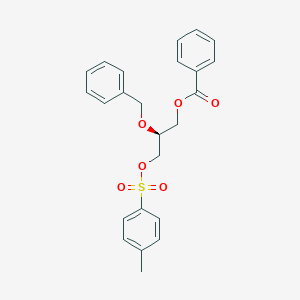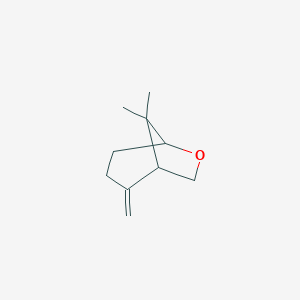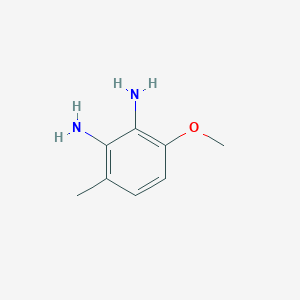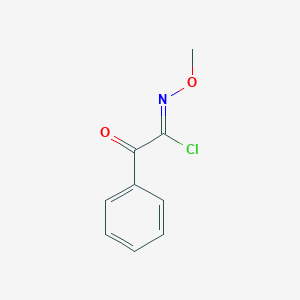![molecular formula C20H39N3O4Pt B034480 2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+) CAS No. 107241-37-2](/img/structure/B34480.png)
2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-idp involves the reaction of N-decyl-iminodiacetate with 1,2-diaminocyclohexane in the presence of platinum (II) salts. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of N-Decyl-idp follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The encapsulation of N-Decyl-idp in liposomes is achieved using multilamellar vesicles comprising dimyristoyl phosphatidylcholine and dimyristol phosphatidylglycerol .
Analyse Des Réactions Chimiques
Types of Reactions
N-Decyl-idp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert N-Decyl-idp into its reduced forms.
Substitution: The compound can undergo substitution reactions, where ligands in the platinum complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of N-Decyl-idp, and substituted platinum complexes. These products have distinct chemical and physical properties that can be utilized in various applications .
Applications De Recherche Scientifique
N-Decyl-idp has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in the study of membrane proteins and their interactions.
Medicine: Investigated for its potential use in cancer therapy due to its enhanced pharmacokinetic properties and reduced toxicity.
Industry: Utilized in the development of advanced materials and nanotechnology applications .
Mécanisme D'action
N-Decyl-idp exerts its effects by interacting with cellular components, particularly DNA. The platinum complex binds to DNA, causing cross-linking and disrupting the replication process. This leads to cell death, making it an effective anticancer agent. The encapsulation in liposomes enhances its delivery to target tissues, reducing systemic toxicity and improving therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Decyl-idp include:
Cisplatin: A widely used platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with reduced nephrotoxicity compared to cisplatin.
Oxaliplatin: Known for its effectiveness against colorectal cancer
Uniqueness
N-Decyl-idp stands out due to its lipophilic nature and encapsulation in liposomes, which significantly enhances its pharmacokinetic properties and reduces its toxicity. This makes it a promising candidate for cancer therapy, particularly for tumors involving the lung, spleen, and liver .
Propriétés
Numéro CAS |
107241-37-2 |
|---|---|
Formule moléculaire |
C20H39N3O4Pt |
Poids moléculaire |
580.6 g/mol |
Nom IUPAC |
2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/C14H27NO4.C6H14N2.Pt/c1-2-3-4-5-6-7-8-9-10-15(11-13(16)17)12-14(18)19;7-5-3-1-2-4-6(5)8;/h2-12H2,1H3,(H,16,17)(H,18,19);5-6H,1-4,7-8H2;/q;;+2/p-2 |
Clé InChI |
AXMZYAUZJCDBAF-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
SMILES canonique |
CCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Synonymes |
cis-N-decyliminodiacetato-1,2-diaminocyclohexane-Pt(II) N-decyl-IDP N-decyliminodiacetato-1,2-diaminocyclohexane-platinum(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


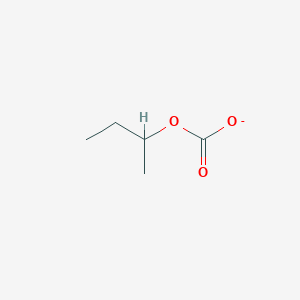
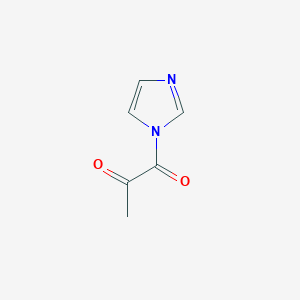
![methyl 5-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2,3,4-trihydroxybenzoate](/img/structure/B34401.png)
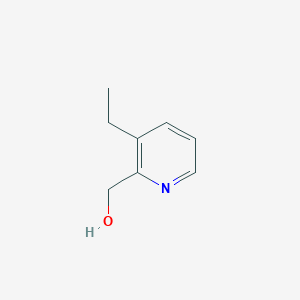
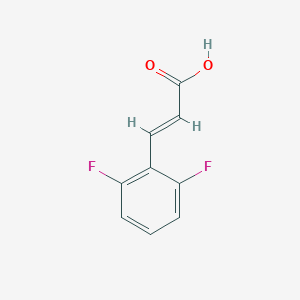
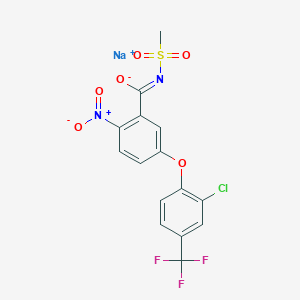
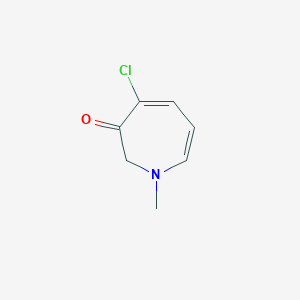
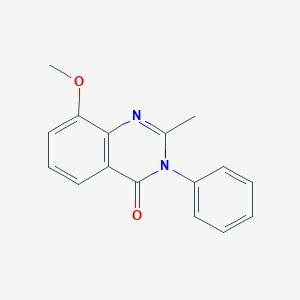
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)

